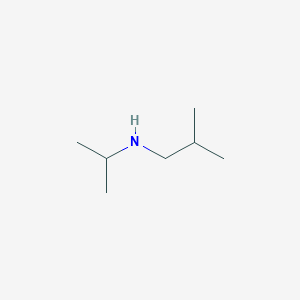

N-isobutyl-N-isopropylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-isobutyl-N-isopropylamine is an organic compound belonging to the class of amines. It is characterized by the presence of both isobutyl and isopropyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-isobutyl-N-isopropylamine can be synthesized through the reaction of isobutylamine and isopropylamine in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods: In an industrial setting, this compound is produced through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The continuous flow process ensures high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: N-isobutyl-N-isopropylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amides or nitriles.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature of 25-50°C.

Reduction: Lithium aluminum hydride; reaction temperature of 0-25°C.

Substitution: Alkyl halides, acyl chlorides; reaction temperature of 50-80°C.

Major Products Formed:

Oxidation: Amides, nitriles.

Reduction: Primary amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

N-isobutyl-N-isopropylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, surfactants, and polymers.

Wirkmechanismus

The mechanism of action of N-isobutyl-N-isopropylamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The pathways involved include the formation of intermediates such as imines and amides, which further undergo transformation to yield the final products.

Vergleich Mit ähnlichen Verbindungen

- N-isobutylamine

- N-isopropylamine

- N-methyl-N-isopropylamine

- N-ethyl-N-isopropylamine

Comparison: N-isobutyl-N-isopropylamine is unique due to the presence of both isobutyl and isopropyl groups, which impart distinct steric and electronic properties. This makes it more versatile in chemical reactions compared to its simpler counterparts like N-isobutylamine and N-isopropylamine. The combination of these groups also enhances its solubility and reactivity, making it a valuable compound in various applications.

Biologische Aktivität

N-isobutyl-N-isopropylamine (IBIPA) is a branched-chain aliphatic amine with the molecular formula C7H17N. This compound is gaining attention in various fields, particularly for its biological activities, which include antibacterial properties and potential applications in pharmaceuticals. This article will explore the biological activity of IBIPA, supported by research findings, case studies, and relevant data tables.

- Molecular Weight : 115.23 g/mol

- Boiling Point : Approximately 90 °C

- Physical State : Colorless liquid

- Odor : Ammonia-like

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound. As a reactive alkylating agent, it has been shown to interact with bacterial DNA, leading to cross-linking and subsequent inhibition of bacterial growth.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of IBIPA against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated that IBIPA exhibited significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2.0 mg/mL.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 1.0 |

| Staphylococcus aureus | 0.5 |

| Pseudomonas aeruginosa | 2.0 |

The mechanism by which IBIPA exerts its antibacterial effects appears to involve the formation of covalent bonds with nucleophilic sites on DNA bases, leading to structural modifications that inhibit replication and transcription processes in bacteria .

Toxicological Profile

While exploring the biological activity of IBIPA, it is crucial to consider its toxicological profile. According to toxicological assessments, exposure to high concentrations can result in adverse effects on human health, including respiratory irritation and potential systemic toxicity.

Key Findings from Toxicological Studies

- Acute Toxicity : In animal models, acute exposure to IBIPA showed signs of toxicity at doses exceeding 200 mg/kg.

- Chronic Exposure : Long-term exposure may lead to respiratory issues and alterations in blood parameters.

Research Findings

Research has demonstrated that IBIPA's biological activity extends beyond antibacterial effects. It has been implicated in modulating certain biochemical pathways related to inflammation and cell signaling.

Inflammatory Response Modulation

In vitro studies have shown that IBIPA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role for IBIPA in managing inflammatory conditions.

| Cytokine | Control Level (pg/mL) | IBIPA Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 200 | 90 |

Eigenschaften

IUPAC Name |

2-methyl-N-propan-2-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(2)5-8-7(3)4/h6-8H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQYHKHLCPPXKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494929 |

Source

|

| Record name | 2-Methyl-N-(propan-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39099-24-6 |

Source

|

| Record name | 2-Methyl-N-(propan-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.